tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
説明
The compound “tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two tosyloxy groups attached to it. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the tosyloxy and tert-butyl groups. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern. It is used in various chemical transformations, and its relevance in nature and its implication in biosynthetic and biodegradation pathways have been studied .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of tert-butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves intricate chemical processes. For instance, Weber et al. (1995) studied the synthesis of a related compound, showing the complexity and precision required in such syntheses, which often involve multiple steps and the formation of intricate molecular structures (Weber et al., 1995).
Crystal Structure Studies : Detailed crystallographic analysis is essential for understanding the molecular structure of such compounds. Naveen et al. (2007) demonstrated this by characterizing a similar compound using X-ray diffraction studies, highlighting the importance of such techniques in elucidating molecular conformations (Naveen et al., 2007).
Medicinal Chemistry and Drug Development
Asymmetric Synthesis in Drug Development : Asymmetric synthesis is a crucial aspect of medicinal chemistry, involving the creation of compounds with specific chiral properties. For example, the work by Chung et al. (2005) on the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a process related to the synthesis of this compound, plays a significant role in the development of new pharmaceuticals (Chung et al., 2005).
Design and Synthesis of Influenza Inhibitors : In the field of antiviral research, the design and synthesis of compounds based on pyrrolidine cores, such as the work done by Wang et al. (2001), are essential for developing inhibitors against targets like influenza neuraminidase. This showcases the potential use of this compound in creating new antiviral agents (Wang et al., 2001).
将来の方向性
特性
IUPAC Name |
tert-butyl 4-(4-methylphenyl)sulfonyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-16-19-14-20(15-25(19)23(26)32-24(3,4)5)33-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIYOWPKJANFDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。